molecular formula C₁₀H₄D₁₅NO₃ B1161440 N-Octanoyl-d15-glycine

N-Octanoyl-d15-glycine

Cat. No.: B1161440
M. Wt: 216.36
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-d15-glycine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₄D₁₅NO₃ and its molecular weight is 216.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₀H₄D₁₅NO₃

Molecular Weight

216.36

Synonyms

N-(1-Oxooctyl-d15)glycine;  Capryloyl-d15-glycine;  Lipacide C 8G

Origin of Product

United States

Significance of Stable Isotope Tracers in Contemporary Metabolomics

Stable isotope tracers, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are fundamental to modern metabolomics. embopress.orgnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies. embopress.org In metabolomics, these tracers are introduced into biological systems, and their journey through various metabolic pathways is monitored. embopress.orgnih.gov This approach, known as stable isotope tracing, allows researchers to elucidate metabolic fluxes, determine the turnover rates of biomolecules, and identify novel metabolic pathways. nih.govmdpi.comnih.gov

The combination of stable isotope labeling with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful platform for quantitative analysis. nih.govnih.gov Mass spectrometry, in particular, can differentiate between the labeled (heavier) and unlabeled (lighter) forms of a metabolite, providing precise measurements of isotope incorporation. nih.govacs.org This allows for the quantification of metabolite concentrations and the kinetics of metabolic reactions, offering insights that are not achievable through the analysis of unlabeled metabolites alone. nih.govbiorxiv.org

Key Advantages of Stable Isotope Tracers in Metabolomics:

Quantitative Analysis: Enables the accurate measurement of metabolic fluxes and pathway activities. nih.govmdpi.com

Pathway Elucidation: Helps to map and understand complex metabolic networks. acs.org

Safety: Non-radioactive nature allows for broader applications in research. embopress.org

Dynamic Information: Provides insights into the dynamic nature of metabolic processes. biorxiv.org

Overview of N Octanoylglycine in Endogenous Metabolic Networks

N-Octanoylglycine is an N-acylglycine, a class of metabolites formed by the conjugation of a fatty acid with the amino acid glycine (B1666218). nih.govechemi.comebi.ac.uk Specifically, it is the conjugate of octanoic acid (a medium-chain fatty acid) and glycine. nih.govechemi.com This conjugation reaction is catalyzed by the enzyme glycine N-acyltransferase. sigmaaldrich.comuniprot.org

N-acylglycines are typically minor metabolites of fatty acid metabolism. sigmaaldrich.com However, their levels can be altered in various metabolic states and diseases. acs.org For instance, the excretion of certain acylglycines is elevated in inborn errors of metabolism related to mitochondrial fatty acid β-oxidation. sigmaaldrich.comhmdb.ca The formation of N-acylglycines is considered a detoxification pathway, as it facilitates the excretion of potentially toxic accumulations of fatty acids and other metabolites. acs.org By converting them into more water-soluble and less toxic forms, the body can more easily eliminate them through urine. acs.org

The study of N-Octanoylglycine and other N-acylglycines provides a window into the functioning of fatty acid metabolism and the body's detoxification mechanisms. acs.orgfrontiersin.org Alterations in the levels of these metabolites in biological fluids like plasma and urine can serve as potential biomarkers for metabolic dysregulation. acs.orgoatext.com

Rationale for Deuterium Labeling D15 in N Octanoylglycine for Advanced Research Applications

Strategies for Deuterium Incorporation into the Octanoyl Moiety

The synthesis of this compound begins with the preparation of its key precursor, octanoic acid-d15. The comprehensive deuteration of the fatty acid alkyl chain is a critical step. Several strategies can be employed for this purpose, primarily centered around hydrogen-deuterium (H-D) exchange reactions.

Catalytic H-D exchange is a prominent method for deuterating saturated fatty acids. jst.go.jpjst.go.jp This process often utilizes a heterogeneous catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). jst.go.jp The reaction conditions, including temperature and the use of co-solvents, are optimized to facilitate the exchange of hydrogen atoms for deuterium along the fatty acid's carbon chain. For instance, heating a fatty acid with a Pt/C catalyst in a mixture of D₂O and a deuterated organic solvent can achieve high levels of deuterium incorporation. jst.go.jp

Another approach involves the synthesis of deuterated octanoic acid from smaller, pre-deuterated building blocks. However, for perdeuteration (full deuteration) of an alkyl chain, catalytic exchange methods are often more direct. One documented synthesis route starts with the deuteration of n-octanamide, which is then hydrolyzed to produce deuterated octanoic acid. epj-conferences.org This multi-step process ensures a high degree of deuteration in the final fatty acid product. epj-conferences.org

The efficiency and extent of deuterium incorporation are influenced by several factors, as outlined in the table below.

FactorInfluence on DeuterationExample
Catalyst Facilitates the H-D exchange reaction. Platinum group metals are effective.Platinum on carbon (Pt/C), Palladium on carbon (Pd/C) jst.go.jpjst.go.jp
Deuterium Source Provides the deuterium atoms for incorporation.Deuterium oxide (D₂O), Deuterium gas (D₂) jst.go.jpthieme-connect.com
Solvent System Affects catalyst activity and substrate solubility.D₂O mixed with deuterated co-solvents like isopropanol-d8 jst.go.jp
Temperature Higher temperatures can increase the reaction rate and exchange efficiency.Reactions may be heated to 70-180°C depending on the specific method. jst.go.jpepj-conferences.org

Chemical Synthesis Routes for this compound

Once octanoic acid-d15 is obtained, it is chemically coupled with the amino acid glycine (B1666218) to form the final product, this compound. This reaction is a type of amidation, forming an amide bond between the carboxyl group of the deuterated fatty acid and the amino group of glycine.

There are several established methods for forming this amide linkage:

Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid, facilitating its reaction with the amine. This is a widely applied method in peptide and amide synthesis.

Activation as an acyl chloride: The deuterated octanoic acid can be converted to a more reactive acyl chloride (octanoyl-d15 chloride). This intermediate readily reacts with glycine to form the desired amide. This method is often used in the industrial synthesis of N-acyl amino acids. researchgate.net

Enzymatic Synthesis: While primarily a biological process, enzymatic methods can also be employed. Lipases or specific N-acyltransferases can catalyze the condensation of fatty acids (or their CoA-thioesters) with glycine. nih.govmdpi.comresearchgate.net For instance, an engineered lipase (B570770) has been shown to effectively catalyze the amidation of various fatty acids with glycine in an aqueous system. nih.gov

The general chemical pathway involves activating the carboxyl group of octanoic acid-d15, which then allows for nucleophilic attack by the amino group of glycine, resulting in the formation of the amide bond and the release of a byproduct (e.g., dicyclohexylurea in the case of DCC).

Isotopic Purity Assessment and Validation in Synthetic Processes

Ensuring the isotopic purity of this compound is paramount for its use as a quantitative standard. The primary goal is to verify the high level of deuterium enrichment and to quantify any remaining non-deuterated (d0) or partially deuterated species. The two principal analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgacs.orgacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecule, MS can distinguish between isotopologues (molecules that differ only in their isotopic composition). The isotopic purity is calculated based on the relative abundance of the fully deuterated ion (d15) compared to the ions of partially deuterated or non-deuterated molecules. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the positions of the deuterium labels.

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton signals corresponding to the octanoyl chain should be almost entirely absent. The disappearance of these signals, compared to the spectrum of the non-deuterated standard, confirms successful deuteration. magritek.comstudymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The resulting spectrum can verify the presence of deuterium at the expected positions and can be used to determine the deuterium enrichment level. magritek.comsigmaaldrich.com

A combination of these methods provides a comprehensive validation of the final product's isotopic enrichment and structural integrity. rsc.org

Analytical TechniqueInformation ProvidedKey Metrics
High-Resolution Mass Spectrometry (HRMS) Determines the distribution of isotopologues.Isotopic enrichment (% d15), relative abundance of d0 to d14 species. rsc.orgnih.gov
Proton NMR (¹H NMR) Confirms the absence of protons at deuterated sites.Disappearance or significant reduction of signals from the octanoyl chain. magritek.com
Deuterium NMR (²H NMR) Directly detects deuterium atoms and confirms their location.Presence of signals corresponding to deuterons on the octanoyl chain. sigmaaldrich.com

Production for Research-Grade Applications

This compound is produced specifically for research and development purposes. Its primary application is as a stable isotope-labeled internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

In such studies, a known quantity of this compound is added to a biological sample (e.g., plasma, tissue homogenate). Because it is chemically identical to the endogenous (non-deuterated) N-Octanoylglycine, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss or variations in instrument response. nih.govnih.gov

The production of research-grade this compound requires stringent quality control. This includes:

High Chemical Purity: The compound must be free from other chemical impurities that could interfere with the analysis.

High Isotopic Purity: A very high degree of deuterium enrichment (typically >98 atom % D) is necessary to prevent cross-contamination of the analyte signal and ensure accurate quantification. medchemexpress.com

Accurate Concentration: When supplied as a solution, the concentration must be precisely verified.

Several chemical and life science companies specialize in the synthesis and certification of such stable isotope-labeled compounds, making them available to the broader research community. medchemexpress.comlgcstandards.com

Mass Spectrometry (MS) Applications in Deuterated Metabolite Analysis

Mass spectrometry is a cornerstone technique for the analysis of deuterated metabolites like this compound. It offers exceptional sensitivity and selectivity, allowing for the detection and quantification of specific molecules even at very low concentrations within a complex mixture. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the targeted quantification of specific analytes in biological samples. nih.gov In this method, the sample is first injected into a liquid chromatograph, where individual compounds, such as N-Octanoyl-glycine and the added this compound standard, are separated based on their physicochemical properties (e.g., polarity). restek.com Following separation, the compounds are ionized and enter a tandem mass spectrometer.

The mass spectrometer is set to a specific mode called Multiple Reaction Monitoring (MRM), which provides excellent specificity. sciex.com For N-Octanoyl-glycine and its deuterated standard, a specific precursor ion is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This two-stage filtering significantly reduces background noise and enhances detection sensitivity. sciex.com The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and matrix effects, ensuring accurate and reliable quantification. nih.gov

Table 2: Example LC-MS/MS Parameters for Acylglycine Analysis

Parameter Typical Setting Purpose
LC Column C18 or Mixed-mode Separates analytes based on polarity. restek.comlcms.cz
Mobile Phase Water/Acetonitrile (B52724) with formic acid Elutes compounds from the LC column. sciex.com
Flow Rate 0.2 - 0.6 mL/min Controls the speed of separation. nih.govsigmaaldrich.com
Ionization Mode Positive Ion Electrospray (ESI+) Creates charged ions for MS detection.

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. sciex.com |

Gas chromatography-mass spectrometry (GC-MS) is another key technique in metabolic analysis. Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Compounds like N-Octanoyl-glycine are not naturally volatile and must undergo a chemical modification process called derivatization before analysis. springermedizin.de This process typically involves converting polar functional groups (like carboxylic acids and amines) into less polar, more volatile esters and amides.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a long capillary column. The separated compounds then enter the mass spectrometer for detection. In metabolomics studies using GC-MS, this compound would be used as an internal standard, undergoing the same derivatization and analytical process as the endogenous N-Octanoyl-glycine. nih.gov This co-processing ensures that any variability or inefficiency in the derivatization or injection steps is accounted for, leading to accurate quantification.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. springermedizin.de For a deuterated compound like this compound, HRMS serves two critical functions.

First, it can definitively confirm the identity of the compound by matching its measured accurate mass to the theoretical calculated mass. Second, it can easily resolve the labeled standard from its unlabeled counterpart and other potential isobaric interferences (molecules with the same nominal mass but different elemental formulas). The significant mass difference created by the 15 deuterium atoms makes this separation straightforward, even in highly complex biological samples. This capability is crucial for ensuring the quality of metabolomics data and validating the presence of the target analyte.

Table 3: Comparison of Exact Masses by HRMS

Compound Chemical Formula Theoretical Exact Mass (Monoisotopic)
N-Octanoyl-glycine C₁₀H₁₉NO₃ 201.1365

| This compound | C₁₀D₁₅H₄NO₃ | 216.2310 |

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov The technique's foundation lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. researchgate.net this compound is perfectly suited for this role.

The process involves adding a precisely known amount of this compound to a sample before any processing or extraction steps. nih.gov Because the labeled standard and the unlabeled analyte (endogenous N-Octanoyl-glycine) have virtually identical chemical and physical properties, they behave the same way during extraction, cleanup, and analysis. nih.gov Any loss of analyte during sample preparation will be accompanied by a proportional loss of the standard. By measuring the ratio of the mass spectrometer signal of the native analyte to the labeled standard, one can calculate the absolute concentration of the analyte in the original sample with exceptional accuracy, effectively canceling out procedural errors. researchgate.net

Table 4: Workflow for Isotope Dilution Mass Spectrometry (IDMS)

Step Description Rationale
1. Spiking A known amount of this compound is added to the biological sample. Introduces the internal standard for ratio-based measurement. nih.gov
2. Homogenization The sample is thoroughly mixed to ensure the standard is evenly distributed. Ensures the standard and analyte are treated identically.
3. Sample Preparation Includes extraction, precipitation, and/or purification steps. Isolates the analytes of interest from the complex matrix.
4. LC-MS/MS Analysis The prepared sample is analyzed to measure the signal intensity of both the analyte and the standard. Generates the data required for quantification.

| 5. Quantification | The concentration of the analyte is calculated based on the measured signal ratio and the known amount of standard added. | Corrects for sample loss and matrix effects, providing an accurate absolute concentration. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Metabolite Studies

While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracing the metabolic fate of labeled compounds and determining molecular structure.

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. A key advantage of using deuterium as a tracer is its extremely low natural abundance (about 0.015%), meaning that biological samples have a negligible background signal. escholarship.org Therefore, any detected ²H signal in a metabolic study using a deuterated substrate is almost exclusively from the administered labeled compound and its downstream metabolic products. escholarship.orgnih.gov

If this compound were used in a metabolic tracing experiment, ²H NMR could follow the fate of the deuterium atoms as the molecule is processed by the body. For example, it could track whether the deuterated octanoyl fatty acid is incorporated into more complex lipids or broken down via beta-oxidation. The technique provides a non-invasive window into metabolic pathways in real-time. nih.gov Deuterium's favorable NMR properties, such as its short T1 relaxation times, allow for rapid data acquisition, making it well-suited for dynamic in vivo studies, a field often referred to as Deuterium Metabolic Imaging (DMI). escholarship.orgnih.gov

Table 5: Comparison of ¹H and ²H NMR Properties

Property ¹H (Proton) ²H (Deuterium) Implication for Metabolic Tracing
Natural Abundance ~99.98% ~0.015% Low ²H background allows for clear detection of labeled compounds. escholarship.org
Gyromagnetic Ratio (MHz/T) 42.58 6.54 Lower sensitivity for ²H, but compensated by high levels of labeling.

| Relaxation Time (T1) | Long | Short | Short T1 of ²H allows for faster signal acquisition without saturation. nih.gov |

Table 6: List of Chemical Compounds

Compound Name
This compound
N-Octanoyl-glycine
Deuterium
Formic Acid
Acetonitrile

Carbon-13 (¹³C) NMR for Complementary Flux Analysis

While this compound is a deuterated standard, the principles of Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are applied to its non-labeled counterpart, N-Octanoylglycine, in metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govd-nb.info The methodology involves introducing a ¹³C-labeled substrate, such as [U-¹³C]glucose or [1,2-¹³C₂]glucose, into a biological system. nih.govnih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various metabolites, including the precursors of N-Octanoylglycine.

The analysis of the resulting ¹³C labeling patterns, known as isotopomers, in the target metabolite provides detailed information about the activity of the metabolic pathways that produced it. nih.gov ¹³C-NMR spectroscopy is a key analytical tool for this purpose, as it can distinguish between carbon atoms at different positions in a molecule and identify ¹³C-¹³C spin-spin couplings, which reveals which carbons are bonded together from the original labeled substrate. nih.govnih.gov

For N-Octanoylglycine, ¹³C-NMR analysis of its glycine and octanoyl moieties can elucidate the contributions of different pathways to their synthesis. For instance, the labeling pattern of the glycine backbone can trace back to precursors like serine, which is derived from the glycolytic intermediate 3-phosphoglycerate. nih.gov Similarly, the labeling of the octanoyl chain can provide insights into fatty acid synthesis and oxidation pathways. By comparing the experimentally measured isotopomer distributions with those predicted by a metabolic model, researchers can estimate the intracellular fluxes. frontiersin.orgresearchgate.net In such studies, this compound serves as an ideal internal standard for accurate quantification of the ¹³C-labeled N-Octanoylglycine by mass spectrometry, which is often used in conjunction with NMR.

Chromatographic Separation Techniques for Pre-MS/NMR Analysis

Chromatographic separation is an indispensable step prior to mass spectrometry (MS) or NMR analysis to isolate this compound and its endogenous analog from other components in a complex biological sample. This separation prevents ion suppression in MS and spectral overlap in NMR, ensuring accurate quantification and identification.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a preferred method for the analysis of acylglycines, including N-Octanoylglycine. acs.orgnih.gov UHPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. osti.govcore.ac.ukiaea.org This allows for rapid separation of analytes, which is crucial for minimizing the back-exchange of deuterium atoms in deuterated standards like this compound under aqueous mobile phase conditions. core.ac.uk

The separation is typically achieved using reversed-phase chromatography, with C18 columns being the most common choice. acs.org A gradient elution is employed, starting with a high-aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol (B129727). This ensures that the wide range of acylglycines, which have varying polarities, are effectively separated. researchgate.net this compound is added to samples as an internal standard to enable precise and accurate quantification of endogenous N-Octanoylglycine by correcting for variations during sample preparation and instrument response. researchgate.netresearchgate.net

Table 1: Typical UHPLC-MS/MS Parameters for Acylglycine Analysis

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 25 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Multiple Reaction Monitoring (MRM)

Gas Chromatography (GC)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another robust technique for analyzing acylglycines. nih.govnih.gov Unlike LC, GC requires analytes to be volatile and thermally stable. Since acylglycines are non-volatile, a crucial derivatization step is necessary before analysis. nih.govspringernature.com This process converts the polar carboxyl and amide groups into less polar, more volatile derivatives. Common derivatization methods include esterification followed by acylation or silylation, such as creating bis(trifluoromethyl)benzyl (BTFMB) esters or tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netnih.gov

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. metbio.net The deuterated standard, this compound, undergoes the same derivatization process as the endogenous compound. Its slightly different retention time and distinct mass allow it to serve as an excellent internal standard for accurate quantification. metbio.net GC-MS methods are highly sensitive and specific, providing reliable measurements for acylglycine profiling. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Acylglycine Analysis

ParameterTypical Condition
Derivatization Esterification (e.g., with n-butanol/HCl) and/or Silylation (e.g., with BSTFA)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient (e.g., 80°C to 300°C)
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI) nih.gov
MS Detection Selected Ion Monitoring (SIM)

Sample Preparation Protocols for this compound Analysis in Complex Biological Matrices

Effective sample preparation is fundamental to achieving reliable and reproducible results when analyzing this compound and its endogenous counterpart in complex biological matrices such as urine, plasma, or tissue extracts. acs.orgacs.org The primary goals are to extract the analytes of interest, remove interfering substances (e.g., proteins, salts, lipids), and concentrate the sample to improve detection sensitivity. nih.gov

A widely used method for extracting acylglycines from urine is Solid-Phase Extraction (SPE). acs.orgresearchgate.net Anion-exchange SPE cartridges are particularly effective because the acidic nature of acylglycines allows them to bind to the sorbent, while neutral and basic compounds are washed away. The retained acylglycines are then eluted with a suitable solvent. For plasma or serum samples, an initial protein precipitation step, often using a cold organic solvent like methanol, is required before further extraction. nih.gov

The general workflow involves adding the this compound internal standard to the sample at the very beginning. This ensures that any analyte loss during the multi-step procedure is accounted for. Following extraction and purification, the sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the subsequent analytical technique (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS). nih.gov

Table 3: Example Sample Preparation Workflow for Acylglycines in Urine

StepProcedure
1. Spiking Add a known amount of this compound internal standard solution to the urine sample.
2. SPE Loading Acidify the sample and load it onto a pre-conditioned anion-exchange SPE cartridge. acs.org
3. Washing Wash the cartridge with water and/or a mild organic solvent to remove interferences.
4. Elution Elute the bound acylglycines using a solvent mixture (e.g., methanol containing formic acid).
5. Evaporation Evaporate the eluate to dryness under a stream of nitrogen.
6. Reconstitution / Derivatization Reconstitute the residue in mobile phase for UHPLC-MS analysis or perform derivatization for GC-MS analysis. nih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Investigating Glycine (B1666218) and Octanoyl Metabolism Using d15-Tracers

Stable isotope tracers are invaluable tools for providing critical information on the dynamics of specific biomolecules. nih.gov By introducing a labeled compound like N-Octanoyl-d15-glycine into a system, scientists can follow the journey of the isotopic label as it is incorporated into downstream metabolites. This method moves beyond static measurements of metabolite concentrations to reveal the actual rates of metabolic reactions, or fluxes, providing a more accurate understanding of the metabolic state. nih.govnih.gov The 15 deuterium (B1214612) atoms on the octanoyl chain create a significant mass shift, making it readily distinguishable from its unlabeled counterparts by mass spectrometry.

Fatty acid beta-oxidation is a critical mitochondrial process where fatty acids are broken down to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate energy. aocs.org Octanoyl-CoA, derived from the eight-carbon fatty acid octanoate (B1194180), is a substrate for this pathway.

The use of this compound allows researchers to trace the fate of the octanoyl group. After cellular uptake and enzymatic cleavage of the glycine conjugate, the released d15-octanoate is activated to d15-octanoyl-CoA. As this molecule undergoes successive rounds of beta-oxidation, it produces deuterated acetyl-CoA (d3-acetyl-CoA) and a series of shorter deuterated acyl-CoA intermediates. By measuring the isotopic enrichment in these metabolites, researchers can quantify the flux through the fatty acid oxidation pathway. This approach helps to understand how the oxidation of medium-chain fatty acids is regulated and how it contributes to cellular energy production in various tissues like the liver and muscle. nih.gov

Table 1: Tracking Deuterium Label from this compound through Beta-Oxidation

Metabolite Unlabeled Mass (Da) Labeled Mass (Da) Mass Shift Pathway Step
Octanoyl-CoA 823.5 838.6 +15 Activation
Hexanoyl-CoA 795.5 806.6 +11 1st Cycle Product
Butyryl-CoA 767.5 774.5 +7 2nd Cycle Product

Note: Masses are illustrative and may vary based on ionization state.

One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides (for DNA and RNA), amino acids, and for methylation reactions. nih.govnih.gov Glycine is a central hub in this network; it can both donate and receive one-carbon units through the action of the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT). nih.govmdpi.combiorxiv.org

While the glycine moiety in this compound is not isotopically labeled, the compound can still provide indirect insights into the metabolic context of one-carbon metabolism. By tracing the flux of the d15-octanoyl group, researchers can study the activity of the glycine conjugation pathway. The rate at which this compound is metabolized reflects the availability of both octanoyl-CoA and the cellular glycine pool. Understanding the demands on the glycine pool for conjugation reactions is crucial, as this can impact the amount of glycine available to fuel one-carbon metabolism for processes like rapid cell proliferation, which has been observed in cancer cells. nih.govnih.gov Studies using labeled glycine have been instrumental in tracing its contribution to the synthesis of purines and other vital molecules. escholarship.orgnih.govnih.gov

The glycine conjugation pathway is a two-step enzymatic process primarily occurring in the mitochondria, responsible for the detoxification of various xenobiotic compounds and the metabolism of endogenous molecules like medium-chain fatty acids. researchgate.netnih.gov The pathway involves the activation of a substrate (like octanoate) to its acyl-CoA form, followed by the transfer of the acyl group to glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). researchgate.netuniroma1.it

This compound serves as an ideal tracer to directly quantify the activity of this pathway. By administering the labeled compound, researchers can monitor its clearance and the appearance of its metabolites. This allows for the direct measurement of flux through the GLYAT enzyme. Such studies can reveal how genetic variations in GLYAT or disease states, such as mitochondrial disorders, affect an individual's capacity for glycine conjugation. nih.govnih.gov Dysregulation of this pathway can lead to the accumulation of toxic acyl-CoA intermediates, which can sequester the essential cofactor coenzyme A and impair mitochondrial function. nih.govscienceopen.com

Quantitative Metabolic Flux Analysis (MFA) with this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. nsf.gov It relies on the use of stable-isotope tracers to follow the flow of atoms through metabolic networks. d-nb.info By introducing a labeled substrate like this compound and measuring the isotopic labeling patterns in downstream metabolites, a computational model can be used to calculate the flux through dozens or even hundreds of reactions simultaneously. d-nb.infonih.gov

Performing MFA in vivo allows researchers to study metabolism in the complex and physiologically relevant context of a whole organism. nih.govelifesciences.org In such studies, this compound could be administered to an animal model, and samples of blood, urine, and various tissues would be collected over time. nih.gov Analysis of these samples by mass spectrometry would reveal the distribution and fate of the d15 (B612444) label throughout the body.

This approach can answer key questions about inter-organ metabolism. For instance, it can quantify the relative contribution of the liver versus skeletal muscle to the oxidation of octanoate. nih.gov It can also determine the whole-body clearance rate of N-acylglycines and how this is affected by diet or disease. Such in vivo data is crucial for understanding how metabolic pathways are regulated systemically and for validating findings from simpler in vitro models. nih.govelifesciences.org

In vitro MFA studies using cell cultures offer a highly controlled environment to dissect cellular metabolic pathways. kaly-cell.comsemanticscholar.org In a typical experiment, specific cell types, such as primary hepatocytes or cancer cell lines, are grown in a medium containing this compound. After a period of incubation, intracellular and extracellular metabolites are extracted and analyzed for deuterium enrichment.

This methodology enables the precise quantification of metabolic fluxes under tightly controlled experimental conditions. nih.gov For example, researchers can determine how different nutrient conditions or the presence of a drug affects the rate of fatty acid oxidation or glycine conjugation within the cell. These studies provide detailed insights into the metabolic reprogramming that occurs in diseases like cancer, where rapidly proliferating cells show a high demand for glycine. nih.gov

Table 2: Key Enzymes and Pathways Investigated with this compound

Enzyme/Pathway Location Function Information Gained from Tracer
Acyl-CoA Synthetase Mitochondria Activates fatty acids to Acyl-CoA Rate of octanoate activation
Glycine N-Acyltransferase (GLYAT) Mitochondria Conjugates Acyl-CoA with glycine Flux and capacity of detoxification pathway
Beta-Oxidation Pathway Mitochondria Breaks down fatty acids for energy Rate of medium-chain fatty acid catabolism

Table of Mentioned Compounds

Compound Name
This compound
Acetyl-CoA
Acyl-CoA
Butyryl-CoA
Coenzyme A
d3-acetyl-CoA
d15-octanoate
d15-octanoyl-CoA
Deuterium
Glycine
Hexanoyl-CoA
N-acylglycine
Octanoate
Octanoyl-CoA

Dynamic Tracing of Carbon and Nitrogen Flow

This compound serves as an excellent tracer for dissecting the dynamic flow of carbon and nitrogen through interconnected metabolic networks. When introduced into a biological system, the deuterated octanoyl portion can be tracked as it undergoes enzymatic processing. For instance, in studies of fatty acid oxidation, the labeled octanoyl chain can be followed as it is broken down into smaller acetyl-CoA units. These labeled acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle, and the deuterium label can be found incorporated into various TCA cycle intermediates and downstream metabolites.

Simultaneously, the glycine portion of the molecule, which contains a nitrogen atom, can be used to trace nitrogen metabolism. While the nitrogen in the glycine of this compound is not isotopically labeled in this specific compound, co-administration with 15N-labeled glycine or other nitrogen-containing tracers allows for dual-labeling studies. This approach enables researchers to simultaneously monitor the fate of both the fatty acid and the amino acid components, providing a more holistic view of cellular metabolism.

Table 1: Potential Applications of this compound in Tracing Studies

Research AreaExperimental ApproachExpected Outcome
Fatty Acid β-oxidation Introduction of this compound to cell cultures or animal models followed by mass spectrometry analysis of cellular extracts.Detection of deuterated acetyl-CoA and downstream TCA cycle intermediates, providing insights into the rate and regulation of fatty acid breakdown.
Nitrogen Metabolism Co-administration of this compound and a 15N-labeled amino acid.Simultaneous tracking of carbon flux from the fatty acid and nitrogen flux from the amino acid, revealing interactions between these metabolic pathways.
Metabolic Reprogramming in Disease Comparison of this compound metabolism in healthy versus diseased cells (e.g., cancer cells).Identification of altered metabolic pathways and potential therapeutic targets.

Characterization of Metabolic Intermediates and Product Formation

A significant advantage of using isotopically labeled compounds like this compound is the ability to identify and characterize novel or unexpected metabolic intermediates. As the labeled molecule is metabolized, the resulting products will carry the deuterium signature, making them readily distinguishable from the unlabeled endogenous pool of metabolites.

For example, the metabolism of N-octanoylglycine can lead to the formation of various acyl-glycine conjugates. By using the deuterated form, researchers can confidently identify these products in complex biological matrices. Mass spectrometry analysis can pinpoint the exact mass shift corresponding to the number of deuterium atoms, confirming the origin of the metabolite from the administered tracer. This approach is particularly useful in identifying products of previously uncharacterized enzymatic reactions or alternative metabolic pathways.

Enzymatic Reaction Mechanism Studies Utilizing Deuterium Kinetic Isotope Effects

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.

This compound can be a powerful tool for studying the mechanisms of enzymes involved in fatty acid metabolism. By comparing the rate of enzymatic processing of this compound with its non-deuterated counterpart, N-octanoylglycine, researchers can determine if the cleavage of a C-H bond on the octanoyl chain is a rate-limiting step in the catalytic cycle.

Table 2: Interpreting Deuterium Kinetic Isotope Effects in Enzymatic Reactions

Observed KIE (kH/kD)Interpretation
> 1 (Normal KIE) Cleavage of a C-H bond on the octanoyl chain is likely part of the rate-determining step of the enzymatic reaction.
≈ 1 (No KIE) Cleavage of a C-H bond on the octanoyl chain is not the rate-determining step, or no C-H bond is broken in the rate-limiting step.
< 1 (Inverse KIE) A C-H bond becomes stiffer in the transition state compared to the ground state, which can provide information about the geometry of the transition state.

For instance, if an enzyme involved in the hydroxylation of the octanoyl chain exhibits a significant normal KIE when reacting with this compound, it would provide strong evidence that the initial C-H bond abstraction is a key and energetically demanding step in the reaction mechanism. Such studies provide fundamental insights into how enzymes function at a molecular level.

Integrative Metabolomics and Systems Biology Approaches

Targeted Metabolomics for N-Octanoyl-d15-glycine and Related Analytes

Targeted metabolomics is a hypothesis-driven approach that focuses on the measurement of a specific, predefined group of metabolites. In this context, this compound is used as an internal standard to ensure the accurate quantification of its endogenous, non-labeled counterpart and other related N-acylglycines.

The development of robust quantitative assays is fundamental to targeted metabolomics. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of this process, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.

An assay for N-acylglycines involves several key steps. First, a biological sample (e.g., plasma, urine) is prepared, often involving protein precipitation. A known concentration of the internal standard, this compound, is added to the sample at an early stage. This is crucial because the standard experiences the same potential sample loss and ionization suppression or enhancement in the mass spectrometer as the endogenous analyte. By comparing the signal of the analyte (N-Octanoylglycine) to the signal of the internal standard (this compound), a highly accurate and precise concentration can be determined.

For challenging analyses of low-abundance N-acylglycines, chemical derivatization may be employed to improve chromatographic separation and enhance the signal in the mass spectrometer. The development of these methods allows for the creation of panels for a broad measurement of N-acylglycines, which can be applied to study metabolic diseases.

Table 1: Illustrative MRM Transitions for N-Acylglycine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Role
N-Octanoylglycine 216.15 76.04 Endogenous Analyte
This compound 231.25 76.04 Internal Standard
N-Hexanoylglycine 188.12 76.04 Related Analyte
N-Decanoylglycine 244.18 76.04 Related Analyte

Note: The precursor ion for this compound is higher due to the mass of 15 deuterium (B1214612) atoms. The product ion often corresponds to the glycine (B1666218) fragment.

Untargeted Metabolomics with Internal Standard Applications

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to gain a broad overview of the metabolic state. While this compound is a specific molecule, its principles of use as an internal standard are vital for improving the quality of untargeted data.

In untargeted studies, a suite of stable isotope-labeled standards representing different chemical classes is often added to samples. This compound would serve as a representative for medium-chain N-acylglycines. Its purpose is to help correct for analytical variability during the workflow, from sample extraction to MS analysis. By monitoring the consistency of the internal standard's signal across all samples, researchers can assess the quality of the data and apply correction factors. This enhances the reliability of the thousands of metabolic features detected, making it possible to more confidently identify true biological differences between sample groups.

Integration with Transcriptomics and Proteomics Data for Systems-Level Understanding

To gain a comprehensive understanding of a biological system, it is essential to integrate data from different molecular levels. researchgate.net Metabolomics data, refined by the use of standards like this compound, can be combined with transcriptomics (gene expression) and proteomics (protein expression) data. researchgate.net This multi-omics approach provides a more complete picture of cellular processes and how they are affected by disease or external stimuli. researchgate.netresearchgate.net

For instance, an increase in the concentration of N-Octanoylglycine, accurately quantified using its deuterated standard, might be correlated with the upregulation of a specific gene (identified through transcriptomics) that codes for an enzyme involved in its synthesis. Proteomics could then confirm if the level of that enzyme has also increased. This integrated analysis helps to build and validate models of metabolic pathways and their regulation, moving from a list of molecules to a functional understanding of the system. oncohemakey.comnih.gov

Table 2: Goals of Multi-Omics Integration

Omics Field Level of Measurement Contribution to Systems Biology
Transcriptomics mRNA Identifies which genes are active and their level of expression.
Proteomics Proteins Shows the abundance of functional proteins that carry out cellular tasks.
Metabolomics Metabolites Provides a snapshot of the physiological state and pathway activity.

By combining these layers, researchers can elucidate complex biological networks and identify novel biomarkers for disease. researchgate.net

Computational Modeling and Simulation of Metabolic Networks with Isotopic Data

Data generated using stable isotope tracers like this compound are invaluable for computational modeling and metabolic flux analysis (MFA). nih.govmdpi.com MFA is a powerful technique used to determine the rates (fluxes) of reactions within a metabolic network. nih.gov

In a typical experiment, a labeled substrate (e.g., a 13C-labeled glucose or a deuterated fatty acid) is introduced into a biological system. mdpi.com As the labeled atoms are incorporated into various downstream metabolites, the pattern of their distribution is measured by mass spectrometry. This isotopic labeling data provides a set of constraints that can be used to solve a mathematical model of the metabolic network. maranasgroup.com

While this compound is most often used as an internal standard for quantification, the isotopic data from related tracer experiments can be used to build kinetic models. nih.gov These models describe the dynamic changes in metabolite concentrations over time and can simulate how the network will respond to perturbations. d-nb.info The integration of isotopic data allows for the validation of network structures and the precise estimation of pathway usage, providing insights that are not achievable through concentration measurements alone. nih.govnih.gov This approach transforms a static metabolic map into a dynamic and predictive model of cellular function. nih.gov

Role in Pre Clinical Research Models and Mechanistic Studies

Investigations of N-Octanoyl-d15-glycine in Cellular Models

The broader class of N-fatty acylglycines, to which N-octanoylglycine belongs, has been investigated in various cellular models to understand their metabolism and function. For instance, studies in neuroblastoma (N18TG2) and sheep choroid plexus (SCP) cells have been used to demonstrate the metabolic flux and pathways of related N-acyl amino acids. nih.gov These models are instrumental in elucidating the biosynthesis and degradation of these molecules. The degradation of N-fatty acylglycines typically occurs via hydrolysis to glycine (B1666218) and the corresponding fatty acid, a reaction catalyzed by fatty acid amide hydrolase (FAAH). nih.gov

While not directly using the deuterated form, research on N-octanoylglycine has explored its effects in cellular systems. For example, its antimicrobial properties have been assessed in vitro. researchgate.net Furthermore, stable-isotope tracing using other labeled compounds (like ¹³C-glucose and amino acids) in Chinese Hamster Ovary (CHO) cell lines is a common technique to identify secreted by-products and trace their metabolic origins, a methodology for which this compound would serve as an ideal internal standard. nih.gov

Table 1: Cellular Models in N-Acylglycine Research

Cell Line Research Focus Key Findings
N18TG2 Neuroblastoma Metabolic Flux Demonstrated conversion of N-acylethanolamines to N-acylglycines and primary fatty acid amides. nih.gov
Sheep Choroid Plexus (SCP) Metabolic Flux Similar to N18TG2, showed metabolic linkage between different fatty acid amides. nih.gov
Oocytes (Xenopus) Transporter Inhibition Used to assess the inhibitory activity of N-acyl amino acids on glycine transporters (GlyT2). researchgate.net

Application in Animal Models for Metabolic Pathway Research

Stable isotope tracers are fundamental in animal models to study the dynamics of nutrient utilization and energy balance. While direct tracing studies with this compound are not documented in the available literature, studies on the glycine conjugation pathway highlight the relevance of N-octanoylglycine. In conditions like obesity, the body uses glycine conjugation to eliminate excess metabolites derived from medium-chain fatty acids, such as octanoic acid, forming N-octanoylglycine for urinary excretion. nih.gov Animal models of obesity have been used to study the interaction between branched-chain amino acid (BCAA) and glycine metabolism, demonstrating that glycine availability is crucial for disposing of excess nitrogen. nih.gov

Understanding the exchange of metabolites between organs is critical for a complete picture of systemic metabolism. Glycine itself is known to be synthesized and degraded through inter-organ metabolism, primarily involving the liver and kidneys. nih.gov Animal studies have shown that the liver plays a central role in protein and amino acid metabolism, consistent with high concentrations of certain dipeptides. elifesciences.org While specific data on the organ-specific flux of N-octanoylglycine is scarce, it is understood that its formation from acyl-CoAs and glycine is a detoxification process occurring in the liver mitochondria. nih.gov The resulting N-octanoylglycine is then excreted, making its flux a potential indicator of hepatic metabolic load and glycine availability.

Mechanistic Elucidation of Biochemical Processes Influenced by Octanoylglycine

The study of protein turnover, encompassing both synthesis and degradation, is essential for understanding proteome dynamics. Stable isotope labeling in animal models, using precursors like deuterated water ([²H₂]O) or labeled amino acids, is a common method to measure the turnover rates of proteins across different tissues. liverpool.ac.ukbiorxiv.org This approach allows researchers to determine the degradation rate constants (kdeg) for individual proteins. For example, such studies have revealed that liver and kidney proteins turn over much faster than those in skeletal muscle. liverpool.ac.uk Although acylated glycines like N-octanoylglycine are not used as tracers for this purpose, the glycine moiety itself is a fundamental component of the proteins being measured. The use of this compound in these studies would be confined to its role as an internal standard for quantifying related metabolites.

Table 2: Median Protein Degradation Rates in Different Mouse Tissues

Tissue Median kdeg (/day)
Liver 0.162
Kidney 0.156
Cardiac Muscle 0.059
Skeletal Muscle 0.023

(Data sourced from studies using stable isotope labeling with deuterated amino acids) liverpool.ac.uk

Glycine is a foundational precursor for numerous vital biomolecules. Its availability can be a rate-limiting factor for the synthesis of the critical antioxidant glutathione (B108866) (GSH). nih.govnih.gov GSH is synthesized from glutamate, cysteine, and glycine. researchgate.net Animal studies have confirmed that glycine supplementation can increase tissue glutathione levels. nih.gov

Similarly, all the carbon and nitrogen atoms of the porphyrin ring, the core structure of heme, are derived from only two precursors: glycine and succinyl-CoA. nih.govnih.gov Isotope tracing studies using labeled glycine have been pivotal in elucidating this pathway. nih.gov N-octanoylglycine, being a product of fatty acid conjugation, is not a direct precursor for these biosynthetic pathways. Instead, its formation represents a competing pathway for the available glycine pool, and elevated levels of N-octanoylglycine could potentially indicate a reduced availability of glycine for essential processes like glutathione and porphyrin synthesis. nih.govnih.gov

Applications in Biomarker Discovery Methodologies

Method Development for Identification of Metabolic Signatures

The development of robust analytical methods is the first step in identifying new metabolic signatures that may serve as biomarkers. In this context, N-Octanoyl-d15-glycine is instrumental in the creation of targeted metabolomics assays for the analysis of acylglycines. Acylglycines are a class of metabolites formed from the conjugation of glycine (B1666218) with various acyl-CoAs, and their profiles can be altered in several inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

In the development of these methods, which typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to biological samples at a known concentration. Because it is chemically identical to the endogenous N-Octanoylglycine but has a different mass due to the deuterium (B1214612) labels, it co-elutes during chromatography and is detected by the mass spectrometer alongside the unlabeled analyte. This allows researchers to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of N-Octanoylglycine and other related acylglycines. This precise quantification is essential for discerning the subtle changes in metabolite levels that may constitute a metabolic signature of a disease.

A study focused on the quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects highlights the importance of using stable isotope dilution mass spectrometry. nih.gov This approach, which is analogous to the use of this compound, was shown to be effective in diagnosing MCAD deficiency by providing accurate measurements of acylglycine profiles. nih.gov

Standardization and Validation of Analytical Workflows for Biomarker Candidates

Once a potential biomarker has been identified, the analytical method used to measure it must be rigorously standardized and validated to ensure its reliability and reproducibility across different laboratories and patient cohorts. This compound is a key component in this process for assays targeting N-Octanoylglycine.

The validation of an analytical method typically assesses parameters such as linearity, accuracy, precision, and sensitivity. By using this compound as an internal standard, laboratories can establish and confirm the performance characteristics of their analytical workflow. For example, to assess accuracy, a known amount of unlabeled N-Octanoylglycine can be spiked into a sample, and the recovery can be accurately measured by comparing its signal to that of the this compound internal standard. Similarly, precision, which measures the variability of repeated measurements, is improved by the use of an internal standard that accounts for random errors.

The development of a reliable LC-MS/MS method for quantifying natural amino acids in mouse plasma demonstrated the importance of using stable-isotope-labeled internal standards to ensure accuracy and minimize matrix effects. nih.gov This principle is directly applicable to the use of this compound in acylglycine analysis. The establishment of reference intervals for acylglycines in dried blood spots using UPLC-tandem mass spectrometry further underscores the necessity of robust quantitative methods in clinical screening, where internal standards are crucial for reliable results. nih.gov

Below is an interactive table summarizing the key parameters assessed during the validation of an analytical method using an internal standard like this compound.

Validation ParameterRole of this compound (Internal Standard)
Linearity Ensures the response of the instrument is proportional to the analyte concentration over a specific range. The internal standard helps to correct for any non-linearities in the instrument response.
Accuracy By adding a known amount of the internal standard, the accuracy of the measurement of the endogenous analyte can be determined by assessing how well the measured concentration matches the true concentration.
Precision Minimizes the impact of random variations in the analytical process, leading to more consistent and reproducible results (lower coefficient of variation).
Sensitivity (Limit of Quantification) Helps to establish the lowest concentration of the analyte that can be reliably quantified by providing a stable reference signal.
Matrix Effect Compensates for the suppression or enhancement of the analyte's signal caused by other components in the biological sample, as the internal standard is affected similarly.

Research on Glycine Conjugates as Indicators of Metabolic Status

Glycine conjugates, including N-Octanoylglycine, are increasingly recognized as important indicators of metabolic status. Altered levels of these metabolites can reflect disruptions in fatty acid and amino acid metabolism. Research in this area relies on the accurate measurement of these compounds in various biological fluids.

This compound facilitates this research by enabling the precise quantification of N-Octanoylglycine in studies investigating its association with different physiological and pathological states. For example, in studies of fatty acid oxidation disorders, the accumulation of specific acylglycines, such as N-Octanoylglycine, is a key diagnostic marker. umassmed.edu The ability to accurately measure the concentration of this metabolite is crucial for understanding disease mechanisms and for monitoring the effectiveness of treatments.

Future Research Directions and Methodological Advancements

Development of Novel Isotopic Labeling Strategies

The synthesis and application of isotopically labeled compounds like N-Octanoyl-d15-glycine are central to modern metabolomics. nih.gov Future progress in this area hinges on the development of more sophisticated and efficient labeling strategies that offer greater precision and versatility.

Current methods often involve uniform labeling, where all atoms of a specific element are replaced with an isotope, or residue-specific labeling, achieved by providing a labeled precursor to an expression host. nih.gov However, the future lies in creating more complex and targeted labeling patterns to probe specific metabolic questions.

Key areas for future development include:

Site-Specific and Segmental Labeling : Advancements are anticipated in methods that allow for the incorporation of deuterium (B1214612) at precise, pre-determined positions within the N-octanoyl chain or the glycine (B1666218) moiety. nih.govacs.org This would enable researchers to track the fate of specific atoms through intricate metabolic transformations, distinguishing between pathways that might otherwise be convoluted. researchgate.net Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, offers a promising route to achieving high stereo- and regioselectivity in deuterium placement. mdpi.com

"Deuteromics" Approach : A broader strategy involves the administration of deuterium oxide (D₂O), or "heavy water," to achieve near-universal labeling of the metabolome. metsol.com While this approach provides a comprehensive overview of metabolic flux, future research could focus on integrating this global labeling with the targeted use of specific tracers like this compound to link systemic metabolic shifts with the activity of specific pathways. metsol.com

Late-Stage Deuteration : A significant focus is on developing methods for late-stage hydrogen isotope exchange (HIE). acs.org This involves introducing deuterium into a fully or partially synthesized molecule, which is more efficient and atom-economical than starting with deuterated building blocks. acs.org Catalytic systems, for instance using palladium or ruthenium, can facilitate selective H-D exchange in D₂O under specific conditions, a technique that could be refined for complex lipids like N-acylglycines. mdpi.com

These advanced labeling strategies will produce novel isotopologues of N-Octanoyl-glycine, providing powerful new tools for distinguishing between mechanistic pathways and quantifying metabolic dynamics with greater accuracy. researchgate.net

Table 1: Comparison of Isotopic Labeling Strategies

Labeling StrategyDescriptionPrimary AdvantageKey Research Direction
Uniform LabelingNearly all atoms of an element (e.g., hydrogen) are replaced with their stable isotope (e.g., deuterium). nih.govProvides a strong, easily detectable signal for general metabolic tracing.Improving cost-efficiency for large-scale studies.
Site-Specific LabelingIsotopes are incorporated at specific, pre-determined atomic positions in the molecule. nih.govAllows for the precise tracking of atomic fate through complex biochemical reactions. researchgate.netDevelopment of advanced chemoenzymatic and catalytic methods for higher selectivity. mdpi.commdpi.com
"Deuteromics" (Global Labeling)Administration of D₂O to achieve widespread, low-level deuterium incorporation across the metabolome. metsol.comEnables simultaneous investigation of multiple metabolic pathways. metsol.comIntegration with targeted tracers for multi-scale metabolic analysis.
Late-Stage H/D ExchangeIntroduction of deuterium into a nearly complete molecule via C-H activation. acs.orgIncreases synthetic efficiency and reduces the need for expensive deuterated starting materials. acs.orgDiscovery of novel catalysts that improve regioselectivity and yield under mild conditions.

Enhancements in Mass Spectrometry and NMR Technologies for Deuterated Compounds

The analysis of deuterated compounds is critically dependent on the capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Continuous innovation in these technologies is unlocking new levels of sensitivity and specificity, which will greatly benefit studies involving this compound.

Mass Spectrometry: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structures and dynamics. mdpi.com Future enhancements in MS will likely focus on improving spatial and temporal resolution, allowing for more detailed snapshots of molecular interactions. Key advancements include:

Improved Fragmentation Techniques: New methods of ion dissociation will provide more precise localization of deuterium atoms within the N-octanoyl-glycine molecule after it has been metabolized or interacted with proteins.

Enhanced Sensitivity: Next-generation mass spectrometers will enable the detection of lower-abundance metabolites, which is crucial for tracing metabolic fates in complex biological samples. The unique mass shift provided by deuterium labeling helps distinguish these metabolites from background noise. scispace.com

NMR Spectroscopy: NMR is an inherently quantitative technique that provides detailed structural information. nih.gov For deuterated compounds, a key emerging technology is Deuterium Metabolic Imaging (DMI). DMI is a non-invasive MRS technique that tracks the fate of deuterium-labeled substrates in vivo. isotope.com Future directions for NMR and DMI include:

Higher-Field Magnets: Increasing magnetic field strength improves both sensitivity and spectral resolution, allowing for better separation of signals from different deuterated metabolites in a complex mixture.

Hyperpolarization: While currently more established for ¹³C, research into hyperpolarization techniques for deuterium could dramatically increase the sensitivity of detection, though this remains a significant technical challenge.

These technological enhancements will allow researchers to more effectively leverage the properties of this compound, enabling more sensitive quantification and dynamic tracking of the metabolic pathways in which it participates. isotope.com

Expansion of this compound Applications in Emerging Research Areas

While this compound is primarily used as an internal standard for quantifying its unlabeled counterpart, its potential as a metabolic tracer opens doors to several emerging research fields. The study of N-acylglycines is expanding, and the deuterated form will be an invaluable tool.

Gut Microbiome and Host-Metabolite Interactions: The gut microbiome produces a vast array of metabolites that influence host physiology. This compound could be used as a probe to study the metabolism of medium-chain fatty acids by gut bacteria and the subsequent absorption and utilization of their glycine conjugates by the host. This could shed light on the role of these molecules in gut-brain axis signaling and metabolic health.

Neurological Disorders and Biomarker Discovery: N-acyl amino acids have been implicated in various neurological processes. For example, N-arachidonoyl glycine, another fatty acid-glycine conjugate, is an endogenous agonist for the GPR55 receptor, which is involved in endocannabinoid signaling. frontiersin.org Future studies could use this compound to trace the pathways of fatty acid metabolism in the brain and investigate whether dysregulation of N-acylglycine production is associated with neurodegenerative diseases or psychiatric disorders.

Mitochondrial Function and Metabolic Diseases: The formation of acylglycines is a mitochondrial process that helps to detoxify acyl-CoA esters, particularly during periods of metabolic stress. nih.gov Using this compound as a tracer in models of obesity, diabetes, and inborn errors of metabolism could provide a dynamic measure of mitochondrial acyl-CoA metabolism and the capacity of the glycine conjugation pathway. nih.gov This could help elucidate disease mechanisms and identify new therapeutic targets.

The application of this compound in these areas will move it beyond a simple analytical standard to a dynamic probe of complex biological systems.

Integration with Artificial Intelligence and Machine Learning for Metabolic Data Analysis

The large and complex datasets generated by modern MS and NMR-based metabolomics studies require sophisticated computational tools for analysis. The integration of artificial intelligence (AI) and machine learning (ML) is becoming essential for extracting meaningful biological insights. nih.gov

When this compound is used in metabolic tracing studies, the resulting data on its conversion to various downstream metabolites can be incredibly rich. AI and ML can be applied in several ways:

Pattern Recognition and Biomarker Identification: ML algorithms, such as support vector machines and neural networks, can analyze high-dimensional metabolomics data to identify subtle patterns that differentiate between healthy and diseased states. nih.gov These algorithms can sift through the complex data generated from this compound tracing experiments to pinpoint specific metabolic shifts or biomarkers associated with a particular condition.

Predictive Modeling: By training on large datasets, ML models can learn to predict biological outcomes, such as disease progression or response to therapy, based on an individual's metabolic profile. Data from deuterated tracers can provide dynamic information that significantly improves the predictive power of these models.

Metabolic Network Reconstruction and Flux Analysis: AI can help in the construction of comprehensive metabolic network models. When these models are constrained with experimental data from isotopic labeling studies, they can provide quantitative predictions of metabolic fluxes throughout the entire network. This systems-level approach allows researchers to understand how perturbations in one area of metabolism, tracked by this compound, affect the entire system.

The synergy between advanced isotopic tracers like this compound and powerful computational analysis techniques will undoubtedly accelerate discoveries in metabolic research. nih.gov

Q & A

Q. What are the critical steps in synthesizing N-Octanoyl-d15-glycine, and how does isotopic labeling impact reaction conditions?

Synthesis involves coupling deuterated octanoic acid (CD3_3(CD2_2)6_6COOH) with glycine under controlled acylation conditions. Isotopic labeling (98% deuterium substitution) requires anhydrous environments to prevent proton exchange, and reaction temperatures are maintained below 40°C to avoid degradation of the deuterated chain . Characterization via 1^1H NMR confirms deuterium incorporation by the absence of proton signals in the aliphatic chain, while mass spectrometry (MS) verifies molecular ion peaks at m/z 216.36 .

Q. How is the structural integrity of this compound validated in experimental settings?

A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : 13^{13}C NMR detects carbonyl (C=O) and amide (CONH) groups, while 2^2H NMR quantifies deuterium distribution .
  • High-Resolution Mass Spectrometry (HRMS) : Matches observed m/z values with theoretical isotopic patterns to confirm purity (>98% deuterium) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) ensures no unlabelled contaminants are present .

Q. What safety protocols are recommended for handling deuterated compounds like this compound?

While classified as non-hazardous for transport, lab handling should follow general deuterated compound guidelines:

  • Use PPE (gloves, lab coat) to minimize skin contact.
  • Store in sealed containers under inert gas (e.g., argon) to prevent isotopic exchange with ambient moisture .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

  • In vitro assays : Incubate with liver microsomes or hepatocytes, using LC-MS/MS to track deuterium retention over time. Compare degradation rates with unlabelled N-Octanoylglycine (CAS 14246-53-8) to quantify isotope effects .
  • Control experiments : Include protease inhibitors to distinguish enzymatic vs. non-enzymatic hydrolysis pathways .

Q. What strategies resolve contradictions in deuterium quantification data between NMR and MS?

Discrepancies often arise from:

  • Residual protons : Use 2^2H-depleted solvents (e.g., DMSO-d6_6) to avoid signal interference in NMR .
  • Ionization bias in MS : Calibrate using deuterated internal standards (e.g., D-7638) to correct for ionization efficiency differences .
  • Statistical validation : Apply multivariate analysis to reconcile data from multiple techniques .

Q. How should researchers address batch-to-batch variability in deuterium content during synthesis?

  • Quality Control (QC) : Implement in-line FTIR to monitor deuteration efficiency during synthesis .
  • Batch documentation : Report deuterium/proton ratios (e.g., 98 atom % D) and provide raw NMR/MS spectra in supplementary materials for peer review .

Methodological and Regulatory Considerations

Q. What frameworks guide hypothesis-driven research on this compound’s biological interactions?

  • PICO Framework : Define Population (e.g., enzyme systems), Intervention (deuterated vs. unlabelled compound), Comparison (kinetic parameters), and Outcome (isotope effect magnitude) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., measurable deuteration effects), Novel (e.g., unexplored metabolic pathways), and Ethical (non-hazardous classification) .

Q. How to optimize experimental protocols for reproducibility in deuterated compound studies?

  • Detailed reporting : Include reaction stoichiometry, solvent purity, and instrument calibration data (e.g., NMR magnet strength) .
  • Data transparency : Share raw chromatograms and spectral deconvolution algorithms via open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.